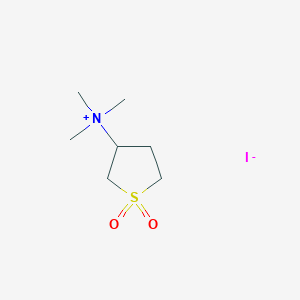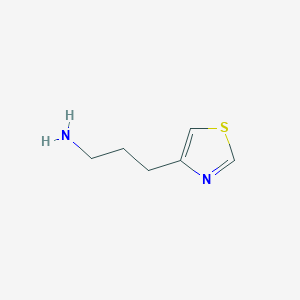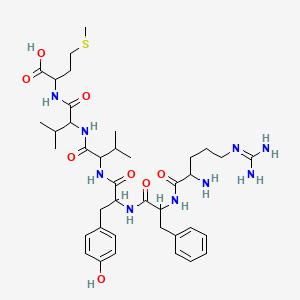![molecular formula C10H17N3O B12114290 1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B12114290.png)
1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with an aldehyde derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of 1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1,3-dimethyl-5-amino-1H-pyrazole-4-carbaldehyde: A related compound with an amino group instead of the methyl(propan-2-yl)amino group.
1,3-dimethyl-5-(propan-2-yl)amino-1H-pyrazole-4-carbaldehyde: A compound with a similar structure but different substitution pattern.
Uniqueness
1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1,3-dimethyl-5-[methyl(propan-2-yl)amino]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H17N3O/c1-7(2)12(4)10-9(6-14)8(3)11-13(10)5/h6-7H,1-5H3 |
InChI Key |
AUKRCFQDKGYHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N(C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)



![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)


![6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B12114251.png)

![Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12114253.png)
![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)



